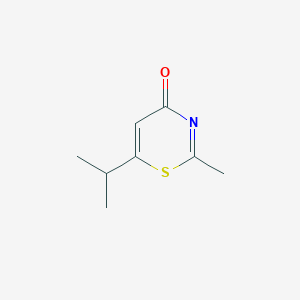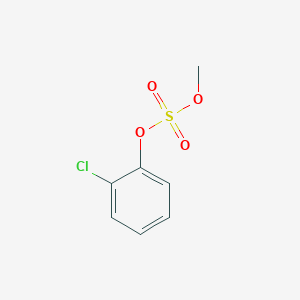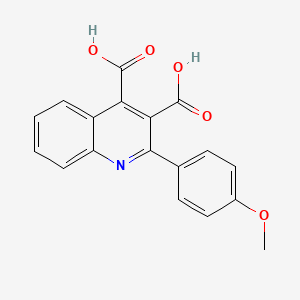
2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group at the 2-position and carboxylic acid groups at the 3 and 4 positions. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of substituted acetophenone with potassium hydroxide in ethanol at 80°C, followed by treatment with TBTU and triethylamine in dichloromethane at 0°C . Another method includes the use of microwave-assisted synthesis, clay catalysts, and solvent-free reaction conditions to achieve greener and more sustainable chemical processes .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. Techniques such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-3,4-dicarboxylic acid, while reduction with lithium aluminum hydride can produce quinoline-3,4-dimethanol .
Scientific Research Applications
2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), by binding to the active site and blocking their activity . This inhibition can lead to changes in gene expression and cellular processes, making it a valuable tool in epigenetic research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the methoxy group.
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid: Contains an additional benzene ring fused to the quinoline core.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Features two quinoline units connected by a single bond.
Uniqueness
2-(4-Methoxyphenyl)quinoline-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxylic acid groups provide sites for further functionalization and derivatization .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88344-64-3 |
|---|---|
Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)16-15(18(22)23)14(17(20)21)12-4-2-3-5-13(12)19-16/h2-9H,1H3,(H,20,21)(H,22,23) |
InChI Key |
HAVKFQCCVMUQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



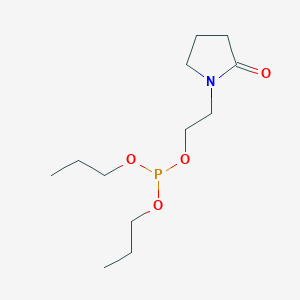
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
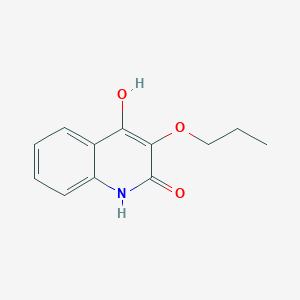
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
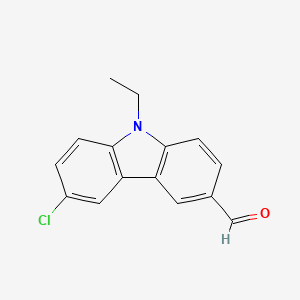
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
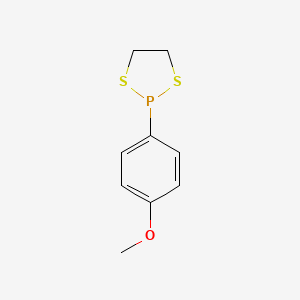
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
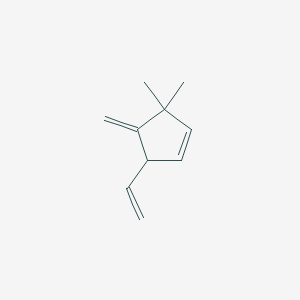
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
